Benzyl (4-(3-oxomorpholino)phenyl)carbamate
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Overview
Description
Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound with the molecular formula C18H18N2O4 It is characterized by the presence of a benzyl group, a morpholino ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(3-oxomorpholino)phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(3-oxomorpholino)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Benzyl (4-(3-oxomorpholino)phenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the morpholino ring.
Phenyl carbamate: Contains a phenyl group instead of the benzyl group.
Morpholino carbamate: Contains a morpholino ring but lacks the benzyl group.
Uniqueness
Benzyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of its benzyl group, morpholino ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Benzyl (4-(3-oxomorpholino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O4, with a molecular weight of 342.35 g/mol. The compound features a carbamate functional group, a morpholine moiety, and an aromatic benzyl group, which contribute to its reactivity and biological interactions. The presence of the morpholine ring is particularly significant as it is often associated with enhanced pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-oxomorpholino)phenol with benzyl chloroformate under basic conditions, leading to the formation of the desired carbamate product. This synthetic route allows for modifications that could enhance its biological activity or alter its pharmacokinetic properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing morpholine derivatives. This compound has been evaluated for its activity against various bacterial strains. The compound's structure suggests that it may inhibit bacterial growth through mechanisms similar to other morpholine-containing compounds, which have shown promise as antibacterial agents .
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may interact with specific targets involved in metabolic pathways. For instance, compounds with similar structures have been explored for their ability to inhibit carbonic anhydrase isoforms, which play critical roles in physiological processes such as respiration and acid-base balance . The inhibition profile of this compound could provide insights into its potential therapeutic applications in treating conditions related to enzyme dysregulation.
Case Study 1: Antibacterial Activity
A study examining a series of morpholine derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The research emphasized the importance of the morpholine ring in enhancing the compound's efficacy against resistant strains .
Case Study 2: Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary data suggest that while some related compounds exhibit low toxicity profiles, further studies are required to establish comprehensive safety parameters for this specific compound . Understanding the safety profile will be essential for advancing this compound into clinical applications.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Benzyl carbamate | C10H11NO2 | Simpler structure; used as a model for studying carbamate reactivity |
Rivaroxaban | C19H18ClN3O5S | Anticoagulant; contains a morpholine ring but differs significantly in pharmacological application |
4-(4-Nitrophenyl)morpholin-3-one | C11H12N2O3 | Lacks carbamate functionality; primarily studied for neuroactive properties |
The comparative analysis indicates that while this compound shares structural similarities with these compounds, its unique combination of functional groups may confer distinct biological activities.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
benzyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18N2O4/c21-17-13-23-11-10-20(17)16-8-6-15(7-9-16)19-18(22)24-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,22) |
InChI Key |
GNEOLGPJVCVBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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